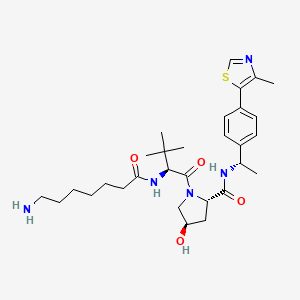

(S,R,S)-AHPC-Me-C6-NH2

Description

BenchChem offers high-quality (S,R,S)-AHPC-Me-C6-NH2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,R,S)-AHPC-Me-C6-NH2 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C30H45N5O4S |

|---|---|

Molecular Weight |

571.8 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C30H45N5O4S/c1-19(21-11-13-22(14-12-21)26-20(2)32-18-40-26)33-28(38)24-16-23(36)17-35(24)29(39)27(30(3,4)5)34-25(37)10-8-6-7-9-15-31/h11-14,18-19,23-24,27,36H,6-10,15-17,31H2,1-5H3,(H,33,38)(H,34,37)/t19-,23+,24-,27+/m0/s1 |

InChI Key |

UGZLQBJANUBKTH-BOALBMDWSA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of (S,R,S)-AHPC-Me-C6-NH2 in PROTACs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's own protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, comprising a warhead for target protein engagement, an E3 ligase-recruiting ligand, and a connecting linker, is critical to its efficacy. This technical guide delves into the specific role and application of (S,R,S)-AHPC-Me-C6-NH2, a key building block in the construction of potent and selective PROTACs. This molecule serves as a pre-functionalized E3 ligase ligand, incorporating a high-affinity binder for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, tethered to a six-carbon alkyl amine linker. We will explore its structural significance, its impact on the formation and stability of the ternary complex, and provide detailed experimental protocols for its incorporation into novel PROTAC molecules and their subsequent evaluation.

Introduction to PROTAC Technology

PROTACs are heterobifunctional molecules that function by inducing the proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule, often leading to a more profound and sustained pharmacological effect compared to traditional inhibitors.[]

The three key components of a PROTAC are:

-

A Warhead: A ligand that specifically binds to the target protein.

-

An E3 Ligase Ligand: A molecule that recruits a specific E3 ubiquitin ligase.

-

A Linker: A chemical moiety that connects the warhead and the E3 ligase ligand.

The linker is not merely a passive spacer but plays a crucial role in determining the overall properties of the PROTAC, including its solubility, cell permeability, and, most importantly, the geometry and stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]

(S,R,S)-AHPC-Me-C6-NH2: A VHL-Recruiting Building Block

(S,R,S)-AHPC-Me-C6-NH2 is an E3 ligase ligand-linker conjugate. It consists of two key components:

-

(S,R,S)-AHPC-Me: A potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The (S,R,S) stereochemistry is crucial for high-affinity binding to VHL.[5]

-

-C6-NH2: A six-carbon (hexyl) alkyl linker with a terminal primary amine (-NH2) group.

The primary amine provides a reactive handle for the straightforward covalent attachment of a warhead molecule, typically through an amide bond formation with a carboxylic acid on the warhead. This modular design allows for the rapid synthesis of diverse PROTAC libraries.[6]

The Significance of the VHL Ligand

VHL is one of the most widely used E3 ligases in PROTAC design due to its broad tissue expression and the availability of well-characterized, high-affinity small molecule ligands.[7][8] The (S,R,S)-AHPC-Me moiety is a derivative of the natural hydroxyproline (B1673980) recognition motif of HIF-1α, a native substrate of VHL.[5] This mimicry allows it to bind with high affinity and specificity to the substrate recognition pocket of VHL.

The Role of the C6 Alkyl Linker

The choice of linker is a critical determinant of a PROTAC's efficacy. The C6 alkyl linker in (S,R,S)-AHPC-Me-C6-NH2 offers a balance of flexibility and length.

-

Flexibility: Alkyl chains are highly flexible, which can be advantageous in allowing the PROTAC to adopt an optimal conformation for the formation of a stable ternary complex.[4] However, excessive flexibility can also lead to an entropic penalty upon binding.[4]

-

Length: The length of the linker is crucial for spanning the distance between the binding sites on the target protein and the E3 ligase. A linker that is too short may lead to steric clashes, while a linker that is too long may not effectively induce proximity. The six-carbon chain has proven to be effective in many VHL-based PROTACs.

-

Physicochemical Properties: Alkyl linkers are generally hydrophobic, which can enhance cell permeability. However, this can also decrease aqueous solubility. The overall physicochemical properties of the final PROTAC will be a composite of the warhead, linker, and E3 ligase ligand.[9]

Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC synthesized from (S,R,S)-AHPC-Me-C6-NH2 follows a well-defined pathway, which can be investigated through a series of key experiments.

References

- 1. Discovery of oseltamivir-based novel PROTACs as degraders targeting neuraminidase to combat H1N1 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chempep.com [chempep.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. waters.com [waters.com]

- 9. researchgate.net [researchgate.net]

(S,R,S)-AHPC-Me-C6-NH2: An In-Depth Technical Guide to its Mechanism of Action as a VHL Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C6-NH2 is a high-affinity synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular protein degradation machinery. This molecule serves as a fundamental building block in the development of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the mechanism of action of (S,R,S)-AHPC-Me-C6-NH2, detailing its role in the recruitment of the VHL E3 ligase and the subsequent degradation of target proteins. The guide includes quantitative binding data for its parent compound, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The primary function of (S,R,S)-AHPC-Me-C6-NH2 is to act as a molecular tether, linking a target protein to the VHL E3 ubiquitin ligase complex. When incorporated into a PROTAC, one end of the chimeric molecule binds to the protein of interest (POI), while the (S,R,S)-AHPC-Me-C6-NH2 moiety binds to VHL. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2][3]

The VHL E3 ligase complex is a key regulator of cellular homeostasis, with its most well-characterized substrate being the alpha subunit of the hypoxia-inducible factor (HIF-1α).[4] Under normal oxygen conditions, HIF-1α is hydroxylated, leading to its recognition and ubiquitination by VHL, followed by proteasomal degradation. VHL ligands like (S,R,S)-AHPC-Me-C6-NH2 mimic the hydroxylated HIF-1α, allowing them to bind to the same site on the VHL protein with high affinity.[4][5]

The following diagram illustrates the general mechanism of a PROTAC utilizing a VHL ligand like (S,R,S)-AHPC-Me-C6-NH2.

Caption: PROTAC-mediated protein degradation utilizing a VHL ligand.

Quantitative Binding Affinity

| Compound | Assay Type | Target | Kd (nM) | IC50 (µM) | Reference |

| VH032 | Isothermal Titration Calorimetry (ITC) | VHL | 185 | - | [4][5][6] |

| VH101 | ITC | VHL | 44 | - | [4] |

| VH298 | ITC | VHL | 80-90 | - | [7] |

| VH032 Analog | TR-FRET | VCB Complex | 3.01 | - | [8][9] |

Note: The VCB complex consists of VHL, Elongin B, and Elongin C.

Experimental Protocols

Characterizing the interaction of (S,R,S)-AHPC-Me-C6-NH2 with VHL and its function within a PROTAC involves several key biophysical and cellular assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Objective: To quantify the binding affinity of the VHL ligand to the VHL protein complex in a high-throughput format.

Principle: This assay measures the proximity of a fluorescently labeled VHL ligand (or a competitive ligand) and a lanthanide-labeled antibody that binds to a tagged VHL protein complex. When the ligand binds to VHL, the donor (lanthanide) and acceptor (fluorophore) are brought close together, resulting in a FRET signal.[10][11][12]

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant His-tagged VHL-ElonginB-ElonginC (VCB) complex.

-

Terbium-labeled anti-His antibody (donor).

-

Fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) or an unlabeled competitor ((S,R,S)-AHPC-Me-C6-NH2).[8]

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.05% Tween-20).

-

384-well low-volume microplates.

-

TR-FRET compatible plate reader.

-

-

Procedure: a. Prepare serial dilutions of the test compound ((S,R,S)-AHPC-Me-C6-NH2) in assay buffer. b. In a 384-well plate, add the test compound, a fixed concentration of the fluorescently labeled VHL ligand, and the His-tagged VCB complex. c. Add the Terbium-labeled anti-His antibody. d. Incubate the plate at room temperature for 1-2 hours, protected from light. e. Measure the TR-FRET signal by reading the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at the appropriate wavelength for the donor (e.g., 340 nm). f. Calculate the ratio of the acceptor to donor emission signals. g. Plot the emission ratio against the logarithm of the competitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow Diagram:

Caption: Workflow for a TR-FRET binding assay.

Surface Plasmon Resonance (SPR)

Objective: To determine the kinetics (association and dissociation rates) and affinity of the VHL ligand binding to the VHL protein complex.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for real-time monitoring of the binding interaction.[13][14][15][16]

Detailed Methodology:

-

Reagents and Materials:

-

SPR instrument (e.g., Biacore).

-

Sensor chip (e.g., CM5, streptavidin-coated).

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).

-

Running buffer (e.g., HBS-EP+).

-

Recombinant biotinylated VCB complex (for streptavidin chip) or unlabeled VCB complex (for amine coupling).

-

(S,R,S)-AHPC-Me-C6-NH2 dissolved in running buffer.

-

-

Procedure: a. Immobilization:

- For a streptavidin chip, inject the biotinylated VCB complex over the sensor surface to achieve the desired immobilization level.

- For a CM5 chip, activate the surface with EDC/NHS and inject the VCB complex in immobilization buffer, followed by blocking with ethanolamine. b. Binding Analysis:

- Inject a series of concentrations of (S,R,S)-AHPC-Me-C6-NH2 over the immobilized VCB surface and a reference surface (without VCB).

- Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer. c. Regeneration:

- If necessary, inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte. d. Data Analysis:

- Subtract the reference channel data from the active channel data to obtain the specific binding sensorgrams.

- Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Workflow Diagram:

Caption: Workflow for an SPR binding kinetics experiment.

Co-Immunoprecipitation (Co-IP)

Objective: To demonstrate the formation of the ternary complex (POI-PROTAC-VHL) in a cellular context.

Principle: An antibody specific to one component of the complex (e.g., VHL or a tagged POI) is used to pull down the entire complex from a cell lysate. The presence of the other components in the immunoprecipitated sample is then detected by Western blotting.[17][18]

Detailed Methodology:

-

Reagents and Materials:

-

Cells expressing the POI and VHL.

-

PROTAC containing the (S,R,S)-AHPC-Me-C6-NH2 ligand.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibody against VHL or the POI.

-

Protein A/G magnetic beads or agarose (B213101) resin.

-

Wash buffer (e.g., lysis buffer with lower detergent concentration).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

-

SDS-PAGE and Western blotting reagents.

-

Primary and secondary antibodies for Western blotting.

-

-

Procedure: a. Cell Treatment: Treat cells with the PROTAC or a vehicle control for a specified time. Pre-treatment with a proteasome inhibitor (e.g., MG132) can be used to stabilize the ternary complex. b. Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer. c. Immunoprecipitation:

- Pre-clear the lysate with Protein A/G beads.

- Incubate the cleared lysate with the primary antibody overnight at 4°C.

- Add Protein A/G beads to capture the antibody-protein complexes. d. Washing: Wash the beads several times with wash buffer to remove non-specific binders. e. Elution: Elute the bound proteins from the beads using elution buffer. f. Western Blotting:

- Separate the eluted proteins by SDS-PAGE.

- Transfer the proteins to a PVDF membrane.

- Probe the membrane with primary antibodies against the POI and VHL to detect their presence in the immunoprecipitated complex.

Workflow Diagram:

Caption: Workflow for a co-immunoprecipitation experiment.

Conclusion

(S,R,S)-AHPC-Me-C6-NH2 is a potent and versatile VHL ligand that plays a crucial role in the development of PROTACs. Its high-affinity binding to the VHL E3 ligase enables the effective recruitment of this degradation machinery to a wide range of target proteins. The experimental protocols detailed in this guide provide a robust framework for the characterization of its binding properties and its efficacy in mediating protein degradation. A thorough understanding of its mechanism of action is paramount for the rational design and optimization of novel PROTAC-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. VH 032 Supplier | CAS 1448188-62-2 | VH032 | Tocris Bioscience [tocris.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel-Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aurorabiolabs.com [aurorabiolabs.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

(S,R,S)-AHPC-Me-C6-NH2: A Technical Guide to Solubility, Stability, and Application in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-Me-C6-NH2. Furthermore, it details its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on the development of antiviral agents targeting influenza neuraminidase. This document includes quantitative data, experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Physicochemical Properties of (S,R,S)-AHPC-Me-C6-NH2

(S,R,S)-AHPC-Me-C6-NH2 is a key building block in the development of VHL-based PROTACs. A thorough understanding of its solubility and stability is critical for its effective use in research and drug development.

Solubility Data

The solubility of a compound is a crucial parameter for its handling, formulation, and biological activity. The available data for (S,R,S)-AHPC-Me-C6-NH2 is summarized in the table below.

| Solvent | Solubility | Molar Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[1] | ≥ 174.90 mM | Saturation unknown. |

Table 1: Solubility of (S,R,S)-AHPC-Me-C6-NH2

Stability Data

The stability of (S,R,S)-AHPC-Me-C6-NH2 under various storage conditions is essential for maintaining its integrity and reactivity. The recommended storage conditions are outlined below.

| Storage Temperature | Duration | Conditions |

| -80°C | 6 months[1] | In solvent, sealed storage, away from moisture. |

| -20°C | 1 month[1] | In solvent, sealed storage, away from moisture. |

Table 2: Stability of (S,R,S)-AHPC-Me-C6-NH2 in Solvent

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility of scientific findings. This section outlines the general methodologies for determining the solubility and stability of small molecules like (S,R,S)-AHPC-Me-C6-NH2.

Solubility Determination Protocol (General)

A common method for determining the solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of (S,R,S)-AHPC-Me-C6-NH2 in a specific solvent.

Materials:

-

(S,R,S)-AHPC-Me-C6-NH2

-

Selected solvent (e.g., DMSO)

-

Vials with tight-fitting caps

-

Shaker or rotator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Add an excess amount of (S,R,S)-AHPC-Me-C6-NH2 to a vial containing a known volume of the solvent.

-

Seal the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent and analyze the concentration of (S,R,S)-AHPC-Me-C6-NH2 using a validated HPLC method.

-

The determined concentration represents the solubility of the compound in the tested solvent under the specified conditions.

Stability Assessment Protocol (General)

Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors.

Objective: To assess the stability of (S,R,S)-AHPC-Me-C6-NH2 under defined storage conditions.

Materials:

-

(S,R,S)-AHPC-Me-C6-NH2 solution in a relevant solvent

-

Temperature- and humidity-controlled stability chambers

-

HPLC system

Procedure:

-

Prepare a stock solution of (S,R,S)-AHPC-Me-C6-NH2 in the desired solvent at a known concentration.

-

Aliquot the solution into multiple vials and seal them.

-

Place the vials in stability chambers set to the desired storage conditions (e.g., -80°C and -20°C).

-

At predetermined time points (e.g., 0, 1, 3, 6 months), remove a vial from each storage condition.

-

Allow the sample to equilibrate to room temperature.

-

Analyze the sample by HPLC to determine the concentration of the parent compound and to detect any degradation products.

-

The stability is assessed by comparing the concentration of the parent compound at each time point to the initial concentration. A significant decrease in concentration or the appearance of degradation products indicates instability.

Application in PROTAC Development: Targeting Influenza Neuraminidase

(S,R,S)-AHPC-Me-C6-NH2 serves as a VHL E3 ligase ligand for the synthesis of PROTACs. A notable application is in the development of an oseltamivir-based PROTAC targeting the influenza virus neuraminidase (NA) for degradation.

Mechanism of Action of Oseltamivir-Based PROTAC

The oseltamivir-based PROTAC is a heterobifunctional molecule that consists of three key components: an oseltamivir (B103847) moiety that binds to the influenza neuraminidase, a linker, and the (S,R,S)-AHPC-Me-C6-NH2 derived moiety that recruits the VHL E3 ubiquitin ligase. This design allows for the targeted degradation of the viral neuraminidase via the host cell's ubiquitin-proteasome system.

The signaling pathway for this process is illustrated below:

Caption: Mechanism of action of an oseltamivir-based PROTAC.

Experimental Workflow for Oseltamivir-PROTAC Synthesis and Evaluation

The development and evaluation of an oseltamivir-based PROTAC involves a multi-step process, from chemical synthesis to biological characterization.

Caption: Experimental workflow for oseltamivir-PROTAC development.

This technical guide provides a comprehensive overview of the key data and methodologies related to (S,R,S)-AHPC-Me-C6-NH2. The information presented herein is intended to support researchers and drug development professionals in the effective utilization of this versatile E3 ligase ligand for the advancement of PROTAC-based therapeutics.

References

The Discovery and Development of AHPC-Based VHL Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a key component of the cellular machinery responsible for protein degradation. Its recruitment by bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), has emerged as a powerful strategy in drug discovery for selectively eliminating disease-causing proteins. Central to the success of this approach is the development of high-affinity ligands for VHL. Among these, (S,R,S)-AHPC (VH032-NH2) and its derivatives have become foundational building blocks for many PROTACs currently under investigation. This technical guide provides an in-depth overview of the discovery, development, and application of AHPC-based VHL ligands.

The VHL E3 Ligase Complex and Its Role in Protein Degradation

The VHL protein is the substrate recognition component of the VHL E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[1] This complex targets proteins for ubiquitination, marking them for subsequent degradation by the proteasome. A well-known substrate of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key regulator of the cellular response to low oxygen levels.[2]

PROTACs leverage this natural process by simultaneously binding to a target protein and an E3 ligase, thereby inducing the ubiquitination and degradation of the target protein. The affinity and specificity of the ligand for the E3 ligase are critical for the efficacy of the PROTAC.

AHPC-Based VHL Ligands: Structure and Binding Affinity

(S,R,S)-AHPC is a derivative of the well-characterized VHL ligand, VH032.[3] The core structure is based on hydroxyproline (B1673980), which mimics the post-translationally hydroxylated proline residue of HIF-1α that is recognized by VHL.[4] The (S,R,S) stereochemistry is crucial for optimal binding to the VHL protein.[5] Various modifications to the core AHPC structure have been explored to modulate its binding affinity and provide attachment points for linkers in PROTAC synthesis.

Below is a summary of the binding affinities of several key VHL ligands, including AHPC-based compounds and their precursors.

| Ligand | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method(s) |

| VH032 | 185 nM | - | Isothermal Titration Calorimetry (ITC) |

| VH-298 | 80 - 90 nM | - | ITC, Fluorescence Polarization |

| VHL-IN-1 | 37 nM | - | Not specified |

| VL285 | - | 0.34 µM | Not specified |

| VHL Ligand 14 | - | 196 nM | Not specified |

| (S,R,S)-AHPC (VH032-NH2) | Not directly reported | Indirectly validated via PROTAC activity (GMB-475 IC50 = 1.11 µM for target degradation) | Cellular degradation assays |

Note: While a direct Kd for (S,R,S)-AHPC is not consistently reported in the public domain, its structural similarity to VH032 suggests a comparable high-affinity binding to VHL. The efficacy of PROTACs built with (S,R,S)-AHPC serves as strong evidence of its robust VHL engagement.[3][6]

VHL-Mediated Protein Degradation Pathway

The recruitment of the VHL E3 ligase complex by an AHPC-based PROTAC initiates a cascade of events leading to the degradation of the target protein. The following diagram illustrates this signaling pathway.

Caption: VHL-mediated protein degradation by a PROTAC.

Experimental Protocols for Validating VHL Engagement

Accurate and reproducible methods are essential for confirming the interaction between an AHPC-based ligand and the VHL protein. The following are detailed protocols for commonly used in vitro binding assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand by the test compound.

Materials:

-

VHL protein (recombinant, often 6His-tagged)

-

Fluorescently labeled VHL ligand (tracer, e.g., VHL-Red Ligand)

-

Europium cryptate-labeled anti-6His antibody (donor)

-

Test compound (AHPC-based ligand or PROTAC)

-

Assay buffer

-

384-well low-volume plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Setup: In a 384-well plate, add the test compound dilutions.

-

VHL Addition: Add the 6His-tagged VHL protein to each well.

-

Detection Reagent Addition: Add a pre-mixed solution of the fluorescently labeled VHL ligand and the europium-labeled antibody to each well.

-

Incubation: Incubate the plate at room temperature for the recommended time (typically 1-2 hours), protected from light.

-

Measurement: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Data Analysis: Calculate the HTRF ratio and plot it against the concentration of the test compound to determine the IC50 value.

Fluorescence Polarization (FP) Assay

This assay measures the change in the polarization of light emitted from a fluorescently labeled VHL ligand upon binding to the VHL protein.

Materials:

-

VHL protein (recombinant)

-

Fluorescently labeled VHL ligand (tracer)

-

Test compound

-

Assay buffer

-

Black, low-volume microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Reagent Preparation: Prepare solutions of VHL protein, fluorescent tracer, and serial dilutions of the test compound in assay buffer.

-

Reaction Setup: In the microplate, add the test compound dilutions.

-

VHL and Tracer Addition: Add the VHL protein and the fluorescent tracer to each well.

-

Incubation: Incubate the plate at room temperature for the recommended time to reach binding equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a plate reader.

-

Data Analysis: Plot the change in fluorescence polarization against the concentration of the test compound to calculate the IC50 value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

VHL protein (highly purified and concentrated)

-

Test compound (highly purified and concentrated)

-

ITC buffer (dialysis buffer for the protein)

-

Isothermal titration calorimeter

Procedure:

-

ITC Instrument Setup: Thoroughly clean the sample cell and the injection syringe. Load the VHL protein into the sample cell and the test compound into the injection syringe.

-

Titration: Perform a series of small injections of the test compound into the sample cell containing the VHL protein while monitoring the heat change.

-

Control Experiment: Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution.

-

Data Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Synthesis of AHPC-Based VHL Ligands

The synthesis of AHPC-based ligands typically involves multi-step organic synthesis. While specific protocols can be proprietary, a general workflow for synthesizing an AHPC-based PROTAC is outlined below. The synthesis of the (S,R,S)-AHPC core often starts from a protected hydroxyproline derivative.

Caption: General synthesis workflow for AHPC-PROTACs.

Conclusion

AHPC-based ligands have proven to be invaluable tools in the development of VHL-recruiting PROTACs. Their high binding affinity and synthetic tractability have enabled the creation of a wide range of potent and selective protein degraders. The experimental protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation for the discovery and development of novel therapeutics based on this important class of molecules. As our understanding of the structure-activity relationships of these ligands continues to evolve, so too will our ability to design the next generation of highly effective targeted protein degraders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

(S,R,S)-AHPC-Me-C6-NH2 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C6-NH2 is a synthetic chemical compound utilized in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This molecule serves as a bifunctional linker, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby enabling the recruitment of the cellular protein degradation machinery. This technical guide provides comprehensive information on the chemical properties, synthesis, and application of (S,R,S)-AHPC-Me-C6-NH2 in the context of PROTAC-mediated targeted protein degradation.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of (S,R,S)-AHPC-Me-C6-NH2 is crucial for its application in PROTAC synthesis and subsequent biological assays. The key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 2411422-49-4 |

| Molecular Weight | 571.77 g/mol |

| Molecular Formula | C30H45N5O4S |

Role in PROTAC Technology

(S,R,S)-AHPC-Me-C6-NH2 is a critical component in the construction of VHL-based PROTACs. It comprises two key moieties:

-

The (S,R,S)-AHPC-Me moiety: This is a high-affinity ligand for the VHL E3 ubiquitin ligase. By binding to VHL, this part of the molecule recruits the cellular machinery responsible for tagging proteins for degradation.

-

The C6-NH2 linker: This is a 6-carbon alkyl chain terminating in an amine group. The linker physically separates the VHL ligand from the ligand for the target protein, allowing for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal amine group provides a reactive handle for covalent attachment to a ligand designed to bind a specific protein of interest.

The overall structure of a PROTAC synthesized using this linker can be conceptualized as:

[Target Protein Ligand] - [Linker] - [(S,R,S)-AHPC-Me]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC utilizing the (S,R,S)-AHPC-Me-C6-NH2 linker follows a catalytic cycle that leads to the degradation of a target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Application in the Synthesis of an Oseltamivir-Based PROTAC

(S,R,S)-AHPC-Me-C6-NH2 has been described in the synthesis of an oseltamivir-based PROTAC, as detailed in patent CN112592331B. Oseltamivir (B103847) is an antiviral drug that targets the neuraminidase enzyme of the influenza virus. By conjugating oseltamivir to (S,R,S)-AHPC-Me-C6-NH2, a PROTAC is created that can specifically target the viral neuraminidase for degradation by the host cell's machinery. This approach offers a novel strategy for antiviral therapy by not just inhibiting, but actively eliminating a key viral protein.

Experimental Protocols

While the full, detailed experimental procedures from the aforementioned patent are not publicly available, a general workflow for the synthesis and evaluation of a PROTAC using (S,R,S)-AHPC-Me-C6-NH2 can be outlined.

Synthesis Workflow

The Strategic Role of the C6-NH2 Linker in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade disease-causing proteins. These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker, far from being a passive spacer, plays a pivotal role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a detailed examination of the C6-NH2 (hexylamino) linker, a common alkylamino linker, and its function in PROTAC design, with a focus on its impact on ternary complex formation and protein degradation.

Core Concepts: The Linker's Multifaceted Function

The linker in a PROTAC molecule is a critical determinant of its overall success. Its length, composition, and flexibility influence several key parameters:

-

Ternary Complex Formation and Stability: The linker must be of an optimal length and possess suitable flexibility to orient the POI and the E3 ligase in a productive ternary complex, which is essential for efficient ubiquitination of the target protein.[1][2]

-

Physicochemical Properties: The linker's chemical nature affects the PROTAC's solubility, cell permeability, and metabolic stability, all of which are crucial for its bioavailability and therapeutic potential.[3]

-

Selectivity: The linker can influence the selectivity of the PROTAC by favoring the formation of the desired ternary complex over off-target complexes.[3]

The C6-NH2 linker, an alkyl chain with a terminal amine, offers a balance of flexibility and hydrophobicity. The six-carbon chain provides sufficient length to span the distance between many target proteins and E3 ligases, while the terminal amine group serves as a convenient attachment point for synthesis and can also influence solubility and interactions within the ternary complex.

Quantitative Analysis of a C6-NH2 Linker-Containing PROTAC

A notable example of a PROTAC employing a C6-NH2-type linker is the Mcl-1/Bcl-2 dual degrader, designated as compound C3 in a 2019 study by Wang et al.[1][4] This PROTAC connects a nonselective Bcl-2 family inhibitor to the E3 ligase ligand pomalidomide (B1683931) via a hexylamino linker. The study provides valuable quantitative data on its performance.

| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (µM) | Dmax (%) | Reference |

| C3 | Mcl-1 | Pomalidomide | Alkylamino (C6) | 0.7 | >90% | [1][4][5] |

| C5 | Bcl-2 | Pomalidomide | Alkylamino (longer) | 3.0 | >90% | [1][4] |

As shown in the table, PROTAC C3 demonstrated potent degradation of Mcl-1 with a half-maximal degradation concentration (DC50) of 0.7 µM and a maximal degradation (Dmax) of over 90%.[1][4][5] This highlights the ability of the C6-NH2 type linker to facilitate effective protein degradation. Interestingly, a related PROTAC (C5) with a longer alkylamino linker showed selectivity for Bcl-2 degradation, underscoring the critical role of linker length in determining target selectivity.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of PROTACs like C3.

PROTAC Synthesis (General Scheme for Amide Coupling)

This protocol outlines the general steps for synthesizing a PROTAC using an amide coupling reaction to connect the C6-NH2 linker.

Materials:

-

Warhead (POI ligand) with a carboxylic acid functional group

-

N-Boc-1,6-diaminohexane (C6-NH2 linker precursor)

-

E3 ligase ligand with a suitable functional group for coupling (e.g., 4-fluorothalidomide for pomalidomide analog)

-

Coupling reagents (e.g., HATU, HOBt)

-

Base (e.g., DIPEA)

-

Solvents (e.g., DMF, DCM)

-

Trifluoroacetic acid (TFA) for deprotection

Procedure:

-

Coupling of Warhead to Linker:

-

Dissolve the warhead-COOH (1 eq) in anhydrous DMF.

-

Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3 eq).

-

Stir the mixture for 15 minutes at room temperature.

-

Add a solution of N-Boc-1,6-diaminohexane (1.5 eq) in DMF.

-

Stir the reaction overnight at room temperature.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by column chromatography.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA and stir at room temperature for 1-2 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, evaporate the solvent and TFA under reduced pressure.

-

-

Coupling of Linker-Warhead to E3 Ligase Ligand:

-

To a solution of the deprotected amine and the E3 ligase ligand (e.g., 4-fluorothalidomide, 1 eq) in a suitable solvent like DMSO, add a base such as DIPEA (3 eq).

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

-

Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein after PROTAC treatment.

Materials:

-

Cell line expressing the target protein (e.g., HeLa cells for Mcl-1)

-

PROTAC of interest

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Primary antibody against the target protein (e.g., anti-Mcl-1)

-

Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 12 or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal.

-

Calculate the percentage of degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]

-

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

-

Cell line expressing the target protein and E3 ligase

-

PROTAC of interest

-

Co-IP lysis buffer (non-denaturing)

-

Antibody against the E3 ligase or a tag on the E3 ligase (for pulldown)

-

Protein A/G magnetic beads

-

Wash and elution buffers

-

Antibody against the target protein (for detection)

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC or vehicle control for a specified time.

-

Lyse the cells in Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with the pulldown antibody (e.g., anti-CRBN) overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blot using an antibody against the target protein (e.g., anti-Mcl-1).

-

-

Data Analysis:

-

An increased signal for the target protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

-

Visualizations

Signaling Pathway of PROTAC Action

Caption: General signaling pathway of PROTAC-mediated protein degradation.

Experimental Workflow for PROTAC Evaluation

Caption: A typical experimental workflow for the design and evaluation of PROTACs.

Conclusion

The C6-NH2 linker is a versatile and effective component in the design of potent PROTACs. Its alkyl nature provides the necessary flexibility and length to facilitate the formation of a productive ternary complex, as evidenced by the successful degradation of challenging targets like Mcl-1. The terminal amine group offers a straightforward handle for chemical synthesis. The quantitative data and experimental protocols presented in this guide, centered around a well-characterized Mcl-1 degrader, provide a solid foundation for researchers and drug development professionals to understand and utilize the C6-NH2 linker in their own PROTAC design and optimization efforts. Future work will likely involve further fine-tuning of linker composition and rigidity to achieve even greater potency and selectivity in targeted protein degradation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis Targeting Chimeras for the Selective Degradation of Mcl-1/Bcl-2 Derived from Nonselective Target Binding Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to (S,R,S)-AHPC-Me-C6-NH2 for PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on (S,R,S)-AHPC-Me-C6-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, supplier and purchasing information, and its role in the von Hippel-Lindau (VHL) E3 ligase-mediated protein degradation pathway. Detailed experimental protocols for its application in PROTAC synthesis are also provided to facilitate its use in research and drug development.

Introduction to (S,R,S)-AHPC-Me-C6-NH2

(S,R,S)-AHPC-Me-C6-NH2 is a synthetic chemical compound that serves as a ligand for the VHL E3 ubiquitin ligase, incorporating a C6 amine linker. This molecule is a crucial component for the synthesis of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins within the cell. The amine group on the C6 linker provides a reactive handle for conjugation with a ligand that binds to the protein of interest, thus forming the complete PROTAC molecule.

Supplier and Purchasing Information

(S,R,S)-AHPC-Me-C6-NH2 is available from various chemical suppliers specializing in reagents for biomedical research. One of the primary suppliers is MedChemExpress.

Table 1: Supplier and Purchasing Details

| Supplier | Product Name | Catalog Number | Purity | Availability |

| MedChemExpress | (S,R,S)-AHPC-Me-C6-NH2 | HY-139218 | ≥98.0% | In stock |

Note: Availability and pricing are subject to change. Please refer to the supplier's website for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of (S,R,S)-AHPC-Me-C6-NH2 is provided below. This data is essential for planning synthetic reactions and for the characterization of resulting PROTACs.

Table 2: Physicochemical Data for (S,R,S)-AHPC-Me-C6-NH2

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₅N₅O₄S | MedChemExpress |

| Molecular Weight | 571.77 g/mol | MedChemExpress |

| CAS Number | 2411422-49-4 | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Purity | ≥98.0% | MedChemExpress |

| Solubility | DMSO: ≥ 100 mg/mL | MedChemExpress |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |

The VHL-Mediated Protein Degradation Pathway

(S,R,S)-AHPC-Me-C6-NH2 functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). Specifically, it binds to the VHL E3 ubiquitin ligase, a key component of the UPS. The following diagram illustrates the VHL-mediated ubiquitination and subsequent degradation of a target protein when recruited by a PROTAC.

Experimental Protocols for PROTAC Synthesis

The primary amine on the C6 linker of (S,R,S)-AHPC-Me-C6-NH2 allows for straightforward conjugation to a ligand for a protein of interest (POI), typically through an amide bond formation. Below is a general experimental workflow and a detailed protocol for amide coupling.

General Experimental Workflow

The synthesis of a PROTAC using (S,R,S)-AHPC-Me-C6-NH2 generally follows these steps:

Detailed Protocol for Amide Coupling

This protocol describes the coupling of (S,R,S)-AHPC-Me-C6-NH2 with a POI ligand containing a carboxylic acid functional group.

Materials:

-

(S,R,S)-AHPC-Me-C6-NH2 (1.0 eq)

-

POI ligand with a carboxylic acid (1.0 - 1.2 eq)

-

Coupling agent, e.g., HATU (1,1-Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 - 1.5 eq)

-

Base, e.g., DIPEA (N,N-Diisopropylethylamine) or triethylamine (B128534) (2.0 - 3.0 eq)

-

Anhydrous solvent, e.g., DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate (B1210297), Hexanes, Methanol)

Procedure:

-

Preparation: Under an inert atmosphere, dissolve the POI ligand-COOH (1.0 - 1.2 eq) in anhydrous DMF.

-

Activation: Add the coupling agent (e.g., HATU, 1.2 - 1.5 eq) and the base (e.g., DIPEA, 2.0 - 3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: In a separate flask, dissolve (S,R,S)-AHPC-Me-C6-NH2 (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated POI ligand mixture.

-

Reaction: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to obtain the pure PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Conclusion

(S,R,S)-AHPC-Me-C6-NH2 is a valuable and readily available chemical tool for researchers engaged in the design and synthesis of VHL-based PROTACs. Its well-defined structure and reactive amine handle facilitate the construction of these innovative protein degraders. This guide provides the essential technical information and experimental guidance to support the effective utilization of (S,R,S)-AHPC-Me-C6-NH2 in the advancement of targeted protein degradation research and the development of novel therapeutics.

Methodological & Application

Application Notes and Protocols for Coupling (S,R,S)-AHPC-Me-C6-NH2 to a Target Binder

For Research Use Only.

Introduction

(S,R,S)-AHPC-Me-C6-NH2 is a synthetic ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a methyl group and a C6 aminolinker.[1][2] This molecule is a key component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[3][4] The terminal primary amine on the C6 linker of (S,R,S)-AHPC-Me-C6-NH2 allows for its covalent conjugation to a "target binder," which is a ligand or antibody that specifically recognizes the protein of interest.[5]

This document provides a detailed protocol for the coupling of (S,R,S)-AHPC-Me-C6-NH2 to a target binder possessing available carboxyl groups, utilizing the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[6][7] This method forms a stable amide bond between the linker and the target binder.

Principle of the Reaction

The coupling of (S,R,S)-AHPC-Me-C6-NH2 to a target binder with available carboxyl groups is typically achieved through a two-step process involving EDC and NHS (or its water-soluble analog, Sulfo-NHS).[8][9]

-

Activation of Carboxyl Groups: EDC activates the carboxyl groups (-COOH) on the target binder to form a highly reactive O-acylisourea intermediate.[7][8]

-

Formation of a Stable NHS Ester: This unstable intermediate reacts with NHS to create a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.[7][8][9]

-

Amide Bond Formation: The NHS ester reacts with the primary amine (-NH2) of the (S,R,S)-AHPC-Me-C6-NH2 linker, forming a stable covalent amide bond and releasing NHS.[9][10]

This two-step protocol is favored as it can enhance coupling efficiency and provides better control over the reaction compared to a one-step EDC-mediated coupling.[6][7]

Signaling Pathway Context

The (S,R,S)-AHPC moiety of the final conjugate functions by recruiting the VHL E3 ubiquitin ligase complex.[11][12] In a cellular context, the target binder portion of the conjugate directs the molecule to the protein of interest. This proximity, induced by the PROTAC, allows the VHL E3 ligase to polyubiquitinate the target protein. The polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.[3][12]

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Catalog No. (Example) | Storage |

| (S,R,S)-AHPC-Me-C6-NH2 | MedChemExpress | HY-139218 | -20°C, desiccated |

| Target Binder (e.g., Antibody, Protein) | Various | - | As per manufacturer's recommendations |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Thermo Fisher | 22980 | 4°C, desiccated |

| NHS (N-hydroxysuccinimide) | Thermo Fisher | 24500 | Room Temperature, desiccated |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | Thermo Fisher | 24510 | 4°C, desiccated |

| Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0) | - | - | 4°C |

| Coupling Buffer (e.g., PBS, pH 7.2-7.5) | - | - | Room Temperature |

| Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5) | - | - | Room Temperature |

| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | Room Temperature |

| Desalting Columns | Thermo Fisher | 89882 | Room Temperature |

Two-Step Coupling Protocol in Aqueous Buffer

This protocol is suitable for target binders that are soluble and stable in aqueous solutions.

1. Preparation of Reagents:

-

Equilibrate EDC and Sulfo-NHS to room temperature before use.[8]

-

Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before the activation step.[6]

-

Dissolve (S,R,S)-AHPC-Me-C6-NH2 in anhydrous DMF or DMSO to create a stock solution.[13]

-

Dissolve the target binder in Coupling Buffer at a suitable concentration (e.g., 1-10 mg/mL).[14]

2. Activation of the Target Binder:

-

To your target binder solution, add EDC and Sulfo-NHS. A common starting molar ratio is 1:10:25 (Target Binder:EDC:Sulfo-NHS), but this may require optimization.[14]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[6]

3. (Optional) Removal of Excess Activation Reagents:

-

To prevent unwanted side reactions of the amine-containing linker, excess EDC and Sulfo-NHS can be removed using a desalting column equilibrated with Coupling Buffer.

4. Coupling Reaction:

-

Add the (S,R,S)-AHPC-Me-C6-NH2 stock solution to the activated target binder solution. The molar excess of the linker will depend on the number of available carboxyl groups on the target binder and the desired degree of labeling. A starting point is a 5-20 fold molar excess.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[6]

5. Quenching the Reaction:

-

(Optional) Add a quenching buffer, such as Tris-HCl or hydroxylamine, to a final concentration of 10-50 mM to stop the reaction by consuming any remaining NHS esters.[8][14]

6. Purification of the Conjugate:

-

Remove unreacted (S,R,S)-AHPC-Me-C6-NH2 and reaction byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).

Caption: Experimental workflow for the coupling reaction.

Data Presentation and Characterization

The success of the conjugation should be confirmed, and the final product characterized.

Quantitative Data Summary

| Parameter | Method | Typical Range/Value |

| Molar Ratio (Binder:EDC:NHS) | - | 1:10:25 (to be optimized)[14] |

| Molar Excess of Linker | - | 5-20 fold over target binder |

| Reaction pH (Activation) | pH meter | 4.7 - 6.0[7] |

| Reaction pH (Coupling) | pH meter | 7.2 - 7.5 |

| Reaction Time (Activation) | Timer | 15-30 minutes[6] |

| Reaction Time (Coupling) | Timer | 2 hours to overnight[6] |

| Reaction Temperature | Thermometer | Room Temperature or 4°C |

| Degree of Labeling (DOL) | Mass Spectrometry, UV-Vis Spectroscopy | Application-dependent |

Characterization Methods

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the covalent attachment of the linker to the target binder by observing an increase in molecular weight.

-

SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein compared to the unconjugated starting material.

-

HPLC (Size-Exclusion or Reverse-Phase): To assess the purity of the conjugate and separate it from unconjugated reactants.

-

Functional Assays: To ensure that the biological activity of the target binder is retained after conjugation. For the (S,R,S)-AHPC-Me-C6-NH2 moiety, its ability to recruit VHL can be confirmed in downstream cellular degradation assays.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Coupling Efficiency | - Inactive EDC/NHS (hydrolyzed) | - Use fresh, high-quality EDC and NHS. Equilibrate to room temperature before opening to prevent moisture condensation.[8] |

| - Suboptimal pH | - Ensure activation is performed at pH 4.7-6.0 and coupling at pH 7.2-7.5.[7] | |

| - Competing nucleophiles (e.g., Tris buffer) | - Use amine-free buffers such as MES for activation and PBS for coupling.[14] | |

| Precipitation of Target Binder | - Poor solubility in reaction buffer | - Optimize buffer conditions (e.g., additives, pH). If using an organic co-solvent for the linker, ensure the final concentration does not cause precipitation of the binder. |

| Loss of Target Binder Activity | - Modification of critical residues | - Reduce the molar excess of EDC/NHS and linker. Optimize reaction time and temperature. Consider site-specific conjugation methods if available for the target binder. |

Logical Relationships of the Final Conjugate

The final product is a bifunctional molecule where the components are logically and covalently linked to perform a specific biological function.

Caption: Logical relationship of components in the final conjugate.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. medchemexpress.com [medchemexpress.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 7. benchchem.com [benchchem.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. glenresearch.com [glenresearch.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. tandfonline.com [tandfonline.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. covachem.com [covachem.com]

Applications of (S,R,S)-AHPC-Me-C6-NH2 in Cancer Research: A Guide to PROTAC Development

(S,R,S)-AHPC-Me-C6-NH2 is a high-affinity von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a 6-carbon alkyl linker with a terminal amine group. This chemical entity is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in cancer research. PROTACs are heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in cancer progression.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of (S,R,S)-AHPC-Me-C6-NH2 in the synthesis and evaluation of PROTACs for cancer research.

Mechanism of Action

The core application of (S,R,S)-AHPC-Me-C6-NH2 is to serve as the E3 ligase recruiting element in a PROTAC. The terminal amine group of the C6 linker allows for the covalent attachment of a ligand that specifically binds to a protein of interest (POI) that is a target for degradation.

The resulting PROTAC orchestrates the formation of a ternary complex between the POI and the VHL E3 ubiquitin ligase complex.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.[2]

Application Example: Development of BET Degraders

While specific data for a PROTAC synthesized directly from (S,R,S)-AHPC-Me-C6-NH2 is not yet prominently published, a highly analogous VHL ligand, (S,R,S)-AHPC-Me, is the core of the well-characterized BET degrader, ARV-771 . ARV-771 targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of oncogenes like c-MYC.[3][4] The data presented below for ARV-771 serves as a strong proxy for the potential efficacy of PROTACs developed using (S,R,S)-AHPC-Me-C6-NH2.

Quantitative Data for ARV-771

The efficacy of ARV-771 has been demonstrated in various castration-resistant prostate cancer (CRPC) cell lines.

| Parameter | BRD2 (1) | BRD2 (2) | BRD3 (1) | BRD3 (2) | BRD4 (1) | BRD4 (2) | Cell Line | Reference |

| Binding Affinity (Kd, nM) | 34 | 4.7 | 8.3 | 7.6 | 9.6 | 7.6 | - | [5] |

| Degradation (DC50) | <1 nM | <1 nM | <1 nM | - | <1 nM | - | 22Rv1 (CRPC) | [4] |

| Anti-proliferative (IC50) | - | - | - | - | - | - | 22Rv1, VCaP | [4] |

-

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

-

IC50 : The concentration of the PROTAC that inhibits 50% of a biological function (e.g., cell proliferation).

Experimental Protocols

The following are detailed protocols for the key experiments involved in the characterization of a novel PROTAC synthesized from (S,R,S)-AHPC-Me-C6-NH2.

Protocol 1: Synthesis of a PROTAC

The synthesis involves a standard amide coupling reaction between the terminal amine of (S,R,S)-AHPC-Me-C6-NH2 and a carboxylic acid-functionalized ligand for the protein of interest.

Materials:

-

(S,R,S)-AHPC-Me-C6-NH2

-

POI ligand with a carboxylic acid handle

-

Coupling agents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the POI ligand (1 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.

-

Add a solution of (S,R,S)-AHPC-Me-C6-NH2 (1 equivalent) in anhydrous DMF.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final compound by HRMS and NMR.

Protocol 2: Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cancer cells following treatment with the PROTAC.[2]

Materials:

-

Cancer cell line of interest (e.g., 22Rv1 for BET degradation)

-

Cell culture medium and supplements

-

The synthesized PROTAC

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132 or carfilzomib, as a control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO). A pre-treatment with a proteasome inhibitor can be included to confirm the degradation is proteasome-dependent.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody for the POI and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50.

Protocol 3: Cell Viability Assay

This assay assesses the functional consequence of POI degradation on cancer cell proliferation and survival.[4]

Materials:

-

Cancer cell line of interest

-

96-well plates

-

The synthesized PROTAC

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 96-well plates.

-

Treatment: After 24 hours, treat the cells with a range of concentrations of the PROTAC.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control and calculate the IC50 value by fitting the data to a dose-response curve.

Conclusion

(S,R,S)-AHPC-Me-C6-NH2 is a valuable chemical tool for the development of potent and selective PROTACs for cancer research. By serving as a high-affinity handle for the VHL E3 ligase, it enables the targeted degradation of oncoproteins that are often considered "undruggable" by traditional small molecule inhibitors. The protocols and data presented here provide a framework for the successful application of this compound in the discovery and development of novel cancer therapeutics.

References

- 1. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for (S,R,S)-AHPC-Me-C6-NH2 Linker Conjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C6-NH2 is a key building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The structure features a terminal primary amine (-NH2) connected via a 6-carbon alkyl spacer, which serves as a versatile reactive handle for conjugation to various molecules of interest, such as protein-targeting ligands. This document provides detailed application notes and protocols for the effective use of (S,R,S)-AHPC-Me-C6-NH2 in conjugation chemistry.

Principle of Conjugation

The terminal primary amine of the (S,R,S)-AHPC-Me-C6-NH2 linker is a nucleophile that readily reacts with electrophilic functional groups to form stable covalent bonds. The most common conjugation strategy involves the reaction of the amine with an N-hydroxysuccinimide (NHS) ester-activated carboxylate on the target molecule. This reaction, which proceeds efficiently under mild conditions (pH 7-9), results in the formation of a stable amide bond, covalently linking the VHL ligand to the molecule of interest.

Applications

The primary application of (S,R,S)-AHPC-Me-C6-NH2 is in the synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. By conjugating (S,R,S)-AHPC-Me-C6-NH2 to a ligand that binds to a specific protein of interest, researchers can create a PROTAC that selectively targets that protein for degradation. A notable example is its use in generating a PROTAC that recruits the E3 ligase FBXO22 to induce its degradation.

Data Presentation

While specific quantitative data for every possible conjugation reaction with (S,R,S)-AHPC-Me-C6-NH2 is context-dependent, the following table provides representative data for a typical conjugation reaction with an NHS-ester activated protein of interest (POI) ligand.

| Parameter | Value | Notes |

| Reactants | ||

| (S,R,S)-AHPC-Me-C6-NH2 | 1.5 molar equivalents | Excess linker-amine is used to drive the reaction to completion. |

| POI-Ligand-NHS ester | 1.0 molar equivalent | The limiting reagent in the reaction. |

| Reaction Conditions | ||

| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Ensures solubility of reactants. |

| pH | 8.0 - 8.5 | Optimal for the reaction of primary amines with NHS esters.[3] |

| Temperature | Room Temperature (20-25°C) | Mild conditions to prevent degradation of sensitive molecules. |

| Reaction Time | 2 - 4 hours | Typically sufficient for completion. Reaction progress can be monitored by LC-MS. |

| Reaction Outcomes | ||

| Conjugation Yield | 60 - 80% | Yields can vary depending on the specific reactants and conditions. |

| Purity of Final Product (after purification) | >95% | Achieved through purification methods like preparative HPLC.[4] |

Experimental Protocols

Protocol 1: General Protocol for Conjugation of (S,R,S)-AHPC-Me-C6-NH2 to an NHS-Ester Activated Molecule

This protocol describes a general method for the synthesis of a PROTAC by conjugating (S,R,S)-AHPC-Me-C6-NH2 to a target protein ligand that has been pre-activated with an NHS ester.

Materials:

-

(S,R,S)-AHPC-Me-C6-NH2

-

Target Molecule-COOH (the ligand for the protein of interest with a carboxylic acid)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vials

-

Magnetic stirrer and stir bars

-

Analytical and Preparative High-Performance Liquid Chromatography (HPLC) system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

Part A: Activation of the Target Molecule with NHS Ester

-

Dissolve the target molecule-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add DCC (1.2 equivalents) to the solution at 0°C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the NHS ester.

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate containing the target molecule-NHS ester is used directly in the next step.

Part B: Conjugation with (S,R,S)-AHPC-Me-C6-NH2

-

To the filtrate containing the target molecule-NHS ester, add a solution of (S,R,S)-AHPC-Me-C6-NH2 (1.5 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature for 2-4 hours.[5]

-

Monitor the progress of the conjugation reaction by LC-MS, looking for the formation of the desired PROTAC product mass.

Part C: Purification and Characterization

-

Once the reaction is complete, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the pure PROTAC conjugate.[4]

-

Characterize the final product by:

dot

Caption: Experimental workflow for PROTAC synthesis.

Signaling Pathways

The primary signaling pathway initiated by a PROTAC synthesized from (S,R,S)-AHPC-Me-C6-NH2 is the ubiquitin-proteasome system. The PROTAC acts as a molecular bridge, bringing the target protein into proximity with the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

dot

Caption: PROTAC-mediated protein degradation pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. rsc.org [rsc.org]